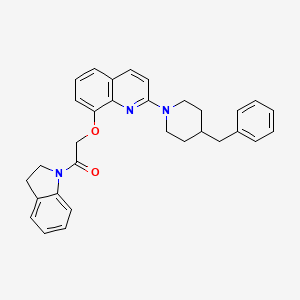
2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is known to have a unique mechanism of action and exhibits a range of biochemical and physiological effects. In
科学的研究の応用
1. Antimicrobial and Antibacterial Properties
Research indicates that compounds related to 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone have shown significant antimicrobial and antibacterial activities. For example, a study by Holla et al. (2005) synthesized substituted 1,2,3-triazoles with remarkable antimicrobial activity. Similarly, Joshi et al. (2011) developed novel quinoline-oxadiazole derivatives that displayed potential antibacterial activity.
2. Anti-inflammatory Applications
Studies have shown the potential of related compounds in anti-inflammatory applications. Chen et al. (2006) synthesized furan-2-yl-quinoline derivatives that exhibited significant anti-inflammatory effects. Additionally, Rehman et al. (2022) found that chalcone derivatives with a similar structural framework showed promising anti-inflammatory activity.
3. Neuroprotective and Antioxidant Effects
Some derivatives of this compound have been studied for their neuroprotective and antioxidant properties. Buemi et al. (2013) synthesized indole derivatives targeting GluN2B-subunit-containing NMDA receptors, demonstrating both potent ligand binding and antioxidant properties.
4. Antiproliferative and Anticancer Potential
Research has also explored the antiproliferative and anticancer potential of compounds structurally similar to this compound. For instance, Chen et al. (2008) synthesized anilinofuro[2,3-b]quinolines with notable antiproliferative activities against various cancer cell lines.
5. Catalytic and Chemical Synthesis Applications
Compounds with a similar structure have been utilized in catalytic processes and chemical synthesis. Sun et al. (2007) investigated quinoxalinyl-pyridines in the formation of iron and cobalt complexes, demonstrating their utility in catalytic activities.
特性
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O2/c35-30(34-20-17-25-9-4-5-11-27(25)34)22-36-28-12-6-10-26-13-14-29(32-31(26)28)33-18-15-24(16-19-33)21-23-7-2-1-3-8-23/h1-14,24H,15-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQBNFAMSBEUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)N5CCC6=CC=CC=C65)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

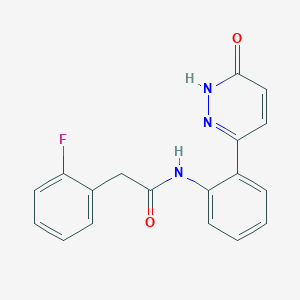
![N-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2443643.png)
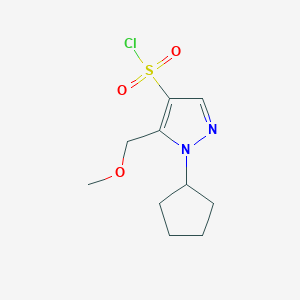

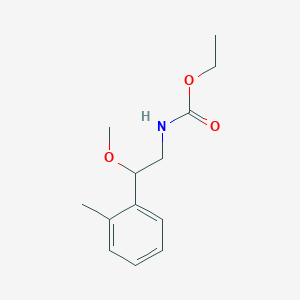
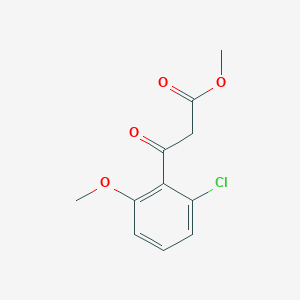

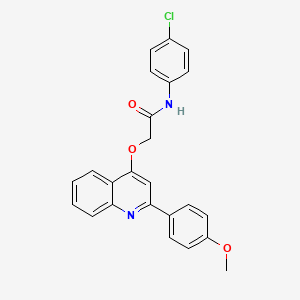
![Ethyl 4-({[(5-{[(2-fluorobenzoyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2443655.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2443658.png)
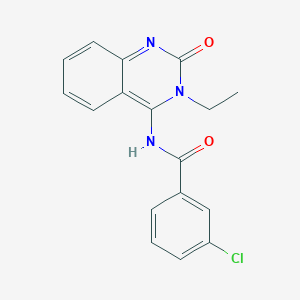
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443661.png)

![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2443665.png)